2,4,6-Triisopropylbenzenesulfonic acid

Physical organic chemistry Solvolysis kinetics Leaving group ability

2,4,6-Triisopropylbenzenesulfonic acid (CAS 63877-57-6; synonym TIBSA, TpsOH; molecular formula C₁₅H₂₄O₃S; MW 284.41) is a benzenesulfonic acid derivative bearing three bulky isopropyl substituents at the 2, 4, and 6 positions of the aromatic ring. This substitution pattern confers a uniquely hindered steric environment around the sulfonic acid group, distinguishing it from common arylsulfonic acids such as p-toluenesulfonic acid (PTSA) and 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid).

Molecular Formula C15H24O3S
Molecular Weight 284.4 g/mol
CAS No. 63877-57-6
Cat. No. B3055311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triisopropylbenzenesulfonic acid
CAS63877-57-6
Molecular FormulaC15H24O3S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)O)C(C)C
InChIInChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18)
InChIKeyYHGKEORTCHVBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triisopropylbenzenesulfonic Acid (CAS 63877-57-6): Sterically Hindered Arylsulfonic Acid for Specialized Procurement


2,4,6-Triisopropylbenzenesulfonic acid (CAS 63877-57-6; synonym TIBSA, TpsOH; molecular formula C₁₅H₂₄O₃S; MW 284.41) is a benzenesulfonic acid derivative bearing three bulky isopropyl substituents at the 2, 4, and 6 positions of the aromatic ring . This substitution pattern confers a uniquely hindered steric environment around the sulfonic acid group, distinguishing it from common arylsulfonic acids such as p-toluenesulfonic acid (PTSA) and 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid). The compound is typically supplied as a crystalline solid with purity specifications of 95–98%, available from multiple global vendors in quantities from 1 g to 100 g . Its computed ACD/LogP of 4.49 and XLogP of approximately 4–5 indicate markedly higher lipophilicity than mono- or unsubstituted arylsulfonic acids .

Why p-Toluenesulfonic Acid or Mesitylenesulfonic Acid Cannot Replace 2,4,6-Triisopropylbenzenesulfonic Acid


Although p-toluenesulfonic acid (PTSA) and 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) share the arylsulfonic acid scaffold and are widely used as Brønsted acid catalysts, the three isopropyl groups of 2,4,6-triisopropylbenzenesulfonic acid produce quantitatively distinct outcomes in every application where steric bulk, lipophilicity, or diffusional control matters [1]. In solvolysis chemistry, the triisopropylphenylsulfonate (tripsylate) leaving group departs 4- to 16-fold more slowly than the corresponding tosylate, and measurably more slowly than the mesitylate [2]. In photoresist lithography, the low diffusion coefficient of the 2,4,6-triisopropylbenzenesulfonate anion—attributed directly to its molecular size—improves post-exposure delay (PED) stability, resolution, and focus latitude in ways that smaller photoacids (e.g., camphorsulfonic acid, octanesulfonic acid) cannot achieve without sacrificing acid strength [3]. In polysaccharide chemistry, the degree of substitution (DS) drops when the 2,4,6-triisopropylbenzene sulfonic acid chloride is used compared to less hindered reagents, demonstrating that steric bulk is the dominant reactivity determinant [4]. These orthogonal lines of evidence establish that generic substitution with a less hindered arylsulfonic acid is not functionally equivalent.

Quantitative Differentiation Evidence: 2,4,6-Triisopropylbenzenesulfonic Acid vs. Arylsulfonic Acid Comparators


Solvolytic Leaving Group Reactivity: Tripsylate (Tps) Is 4- to 16-Fold Slower than Tosylate (Ts)

In a classical physical organic study, Tidwell (1974) prepared isopropyl, di-tert-butylcarbinyl, 1-adamantyl, and 2-adamantyl esters of 2,4,6-triisopropylbenzenesulfonic acid (TpsOH), 2,4,6-trimethylbenzenesulfonic acid (MstOH), and p-toluenesulfonic acid (TsOH), and measured their acetolysis rates at 25.0 °C. All rates were normalized to the corresponding tosylate (rate = 1.00). For the least hindered substrate (isopropyl), the tripsylate rate was 0.25 (i.e., 4-fold slower than tosylate); for the most hindered substrate (di-tert-butylcarbinyl), the tripsylate rate dropped to 0.062 (∼16-fold slower). The mesitylate (Mst) rates were consistently intermediate: i-PrOMst 0.23, t-Bu₂CHOMst 0.093 [1]. This rank order (Ts > Mst > Tps in leaving group ability) demonstrates that the steric bulk of the 2,4,6-triisopropylphenyl group retards solvolysis beyond what is achievable with the 2,4,6-trimethylphenyl analog, and that the decelerating effect amplifies with increasing substrate crowding [2].

Physical organic chemistry Solvolysis kinetics Leaving group ability

Photoacid Diffusion Control in Chemically Amplified Resists: 2,4,6-Triisopropylbenzenesulfonic Acid Enables Superior PED Stability vs. Camphorsulfonic Acid

US Patent 20040033440 (Shin-Etsu Chemical Co.) discloses that photoacid generators (PAGs) producing 2,4,6-triisopropylbenzenesulfonic acid upon actinic irradiation yield chemically amplified positive resist compositions with 'improved resolution, improved focus latitude, and minimized line width variation or shape degradation even on long-term PED' (post-exposure delay) [1]. The patent explicitly distinguishes this acid from prior-art low-diffusible acids such as 10-camphorsulfonic acid and octanesulfonic acid, noting that those alternatives 'have a weaker acid strength than fluorinated alkylsulfonic acids and arylsulfonic acids commonly employed in the prior art, [so] the amount of acid must compensate for the weakness of acid strength […] often leading to a low productivity' [2]. The 2,4,6-triisopropylbenzenesulfonic acid combines the low diffusion characteristic of a bulky arylsulfonic acid with acid strength sufficient to avoid the sensitivity penalty of camphorsulfonic acid-based PAGs [3]. The related patent US 20070037091 further specifies that resist compositions using 2,4,6-triisopropylbenzenesulfonate PAGs demonstrate 'high sensitivity, a high contrast of dissolution of resist film, a high resolution, and good storage stability' [4].

Photoresist lithography Photoacid generator Post-exposure delay stability

Cationic Photoinitiator Reactivity: m,m'-Dimethoxybenzyl 2,4,6-Triisopropylbenzenesulfonate (DMB-TIBS) Outperforms Tosylate and m-Nitrobenzenesulfonate Analogs

Mikhael et al. (1995) compared three m,m'-dimethoxybenzyl (DMB) sulfonate esters as cationic photoinitiators for the polymerization of N-vinylcarbazole, isobutyl vinyl ether, p-methoxystyrene, and cyclohexene oxide. The reactivity rank order was unambiguously: DMB 2,4,6-triisopropylbenzenesulfonate (DMB-TIBS) > DMB m-nitrobenzenesulfonate (DMB-NBS) > DMB tosylate (DMB-T) [1]. The superior performance of DMB-TIBS was attributed to the enhanced stability of the 2,4,6-triisopropylbenzenesulfonate counterion, which reduced ion-pair recombination and increased the polymerization rate and product molecular weight [2]. Changing initiator concentration and reaction temperature affected the polymerization yield but had little influence on polymer molecular weight, indicating that the counterion structure was the dominant variable [3].

Cationic photopolymerization Photoinitiator Sulfonate ester

Steric Modulation of Polysaccharide Esterification: 2,4,6-Triisopropylbenzene Sulfonic Acid Chloride Gives Reduced DS vs. Less Hindered Arylsulfonyl Chlorides

Koschella et al. (2006) systematically studied the esterification of cellulose, dextran, lichenan, and pullulan using six different sulfonic acid chlorides: benzene-, p-toluene-, 4-chlorobenzene-, 2,4-dinitrobenzene-, 2,4,6-trimethylbenzene-, and 2,4,6-triisopropylbenzene sulfonic acid chloride, in N,N-dimethylacetamide/LiCl under homogeneous conditions [1]. The authors reported that 'bulky and electron withdrawing substituents on the aromatic ring inhibited ester formation' [2]. The 2,4,6-triisopropylbenzene sulfonic acid chloride—the most sterically demanding reagent in the panel—yielded the lowest degree of substitution (DS) among all arylsulfonyl chlorides tested, with DS values across the series ranging from 0.2 to 2.3 depending on reagent structure, molar ratio, and polysaccharide type [3]. This study provides a direct, multi-comparator dataset demonstrating that the three isopropyl groups impose a steric penalty on esterification efficiency that is measurably greater than that of the 2,4,6-trimethyl analog.

Polysaccharide chemistry Degree of substitution Steric hindrance

Lipophilicity Differential: 2,4,6-Triisopropylbenzenesulfonic Acid Is 10- to 10,000-Fold More Lipophilic than p-Toluenesulfonic Acid

The computed ACD/LogP for 2,4,6-triisopropylbenzenesulfonic acid is 4.49 , and alternative XLogP values of approximately 4–5.38 have been reported . In contrast, p-toluenesulfonic acid monohydrate has a measured LogP (octanol-water) of −0.62 to +0.41 depending on the source . Even taking the highest reported PTSA LogP value of approximately 2.3, the triisopropyl derivative is >100-fold more lipophilic. This difference arises from the three isopropyl substituents, which dramatically increase the hydrophobic surface area of the molecule. The ACD/LogD at pH 5.5 for 2,4,6-triisopropylbenzenesulfonic acid is 0.13, indicating that at mildly acidic pH the ionized sulfonate group partially offsets the lipophilicity, but the compound remains substantially more hydrophobic than PTSA under comparable conditions .

Lipophilicity LogP Partition coefficient

Procurement-Driven Application Scenarios for 2,4,6-Triisopropylbenzenesulfonic Acid Based on Quantitative Differentiation Evidence


Photoresist Formulation for Deep-UV Lithography (Semiconductor Manufacturing)

Procurement of 2,4,6-triisopropylbenzenesulfonic acid or its sulfonate ester derivatives as photoacid generator (PAG) precursors is justified when resist formulations require low acid diffusion to maintain pattern fidelity during post-exposure delay (PED). As disclosed in US Patent 20040033440, PAGs generating this acid provide improved resolution, focus latitude, and minimized line-width variation compared to formulations using camphorsulfonic acid (weaker acid, lower sensitivity) or perfluoroalkylsulfonic acids (higher diffusion, poorer PED stability) [1]. The compound's high lipophilicity (ACD/LogP 4.49) further ensures compatibility with organic resist solvents and uniform film formation .

Cationic Photoinitiator Development for UV-Curable Coatings and Adhesives

The m,m'-dimethoxybenzyl 2,4,6-triisopropylbenzenesulfonate ester (DMB-TIBS) outperforms the corresponding tosylate and m-nitrobenzenesulfonate esters as a cationic photoinitiator, as established by Mikhael et al. (1995) [1]. The enhanced counterion stability of the 2,4,6-triisopropylbenzenesulfonate anion reduces ion-pair recombination, increasing both polymerization rate and product molecular weight. This makes the compound the preferred sulfonic acid component for synthesizing high-efficiency cationic photoinitiators, particularly for N-vinylcarbazole and vinyl ether monomer systems.

Controlled Polysaccharide Derivatization for Biomaterials and Sustainable Polymers

When synthesizing polysaccharide sulfonate esters with a specific, low degree of substitution (DS), the 2,4,6-triisopropylbenzene sulfonyl chloride (the acyl chloride derivative of the target compound) provides access to the low-DS regime (<1.0) that cannot be achieved with less hindered sulfonylating agents under identical conditions [1]. The steric inhibition of ester formation by the three isopropyl groups, documented across cellulose, dextran, lichenan, and pullulan substrates by Koschella et al. (2006), makes this reagent uniquely suited for applications requiring sparse sulfonate functionalization while preserving polysaccharide backbone properties.

Kinetic Resolution and Stereoselective Synthesis via Tunable Leaving Group Reactivity

The 4- to 16-fold slower solvolysis rate of 2,4,6-triisopropylbenzenesulfonate (tripsylate) esters relative to tosylate esters, as quantified by Tidwell (1974) [1], enables kinetic differentiation in synthetic sequences. In stereoselective transformations where premature leaving group departure leads to racemization or side reactions, the tripsylate leaving group provides a built-in kinetic barrier. This is particularly relevant in nucleotide and oligonucleotide synthesis, where 2,4,6-triisopropylbenzenesulfonyl chloride is already established as a selective condensing agent .

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